molecular formula C12H29NSi B3343396 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- CAS No. 52371-79-6

1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-

Cat. No.: B3343396
CAS No.: 52371-79-6
M. Wt: 215.45 g/mol
InChI Key: ZXRIRZONFYGXPM-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- is a specialized organic compound with a unique structure that includes a propanamine backbone and a silyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- typically involves the reaction of 1-propanamine with a silylating agent such as methylbis(2-methylpropyl)silane. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction may require catalysts such as platinum or palladium to proceed efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s amine group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltris(trimethylsilyloxy)silane: Similar in structure but with different silyl groups.

    N,N-Bis(2-methylpropyl)amine: Shares the amine backbone but lacks the silyl group.

Uniqueness

1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- is unique due to its combination of a propanamine backbone and a silyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specialized reagents and materials .

Properties

IUPAC Name

3-[methyl-bis(2-methylpropyl)silyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi/c1-11(2)9-14(5,8-6-7-13)10-12(3)4/h11-12H,6-10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRIRZONFYGXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C)(CCCN)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200389
Record name 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52371-79-6
Record name 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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